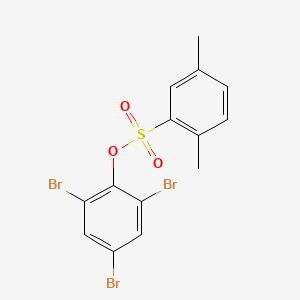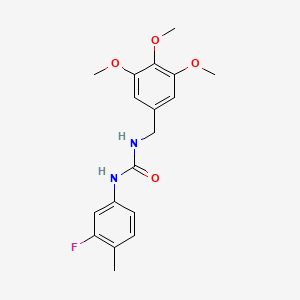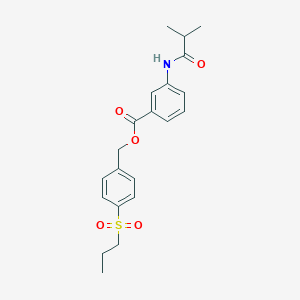![molecular formula C24H23N3O3S B4590870 (4-methoxyphenyl){4-(4-methoxyphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone](/img/structure/B4590870.png)
(4-methoxyphenyl){4-(4-methoxyphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone
Übersicht
Beschreibung
(4-methoxyphenyl){4-(4-methoxyphenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazol-5-yl}methanone is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.14601278 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Screening
A study by Landage, Thube, and Karale (2019) discusses the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, characterized for their antibacterial activities. Although the specific compound is not directly mentioned, this research highlights the relevance of thiazolyl and pyrazole frameworks in developing potential antibacterial agents (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Anti-Proliferative Screening Against Cancer Cells
Sonar et al. (2020) synthesized a series of thiazole compounds, including pyrazole-ring-containing thiazole compounds, to test their anticancer activity against breast cancer cells MCF7. Their findings suggest the potential of such compounds in cancer therapy, demonstrating comparable activity to Paclitaxel for certain derivatives (J. Sonar, S. D. Pardeshi, et al., 2020).
Molecular Docking Studies for Anticancer Activity
Radhika et al. (2020) designed, synthesized, and conducted molecular docking studies on pyrazoline incorporated isoxazole derivatives. Their research found specific compounds exhibiting significant binding affinity and promising anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231, suggesting the chemical's utility in cancer research (T. Radhika, A. Vijay, et al., 2020).
Antimicrobial and Antifungal Activities
Various studies highlight the antimicrobial and antifungal properties of compounds within the same family as the specified chemical. Kumar et al. (2012) synthesized a series of compounds showing good antimicrobial activity, especially those containing methoxy groups (Satyender Kumar, Meenakshi, et al., 2012). Additionally, Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives with potential antimicrobial and anticancer agents, demonstrating significant activity against various pathogens and cancer cells (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)-2-[2-(3-methylpyrazol-1-yl)ethyl]-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-12-14-27(26-16)15-13-21-25-22(17-4-8-19(29-2)9-5-17)24(31-21)23(28)18-6-10-20(30-3)11-7-18/h4-12,14H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSVOXQNKIJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4590791.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4590810.png)
![N-(2-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4590818.png)

![2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B4590839.png)

![2-({4-ALLYL-5-[3-(4-CHLORO-2-METHYLPHENOXY)PROPYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-CYCLOPROPYLACETAMIDE](/img/structure/B4590853.png)
![4-[1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE](/img/structure/B4590857.png)

![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B4590865.png)
![9-{4-[(4-chlorobenzyl)oxy]phenyl}-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4590881.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4590888.png)
![METHYL 4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B4590895.png)
![N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-N'-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA](/img/structure/B4590905.png)
